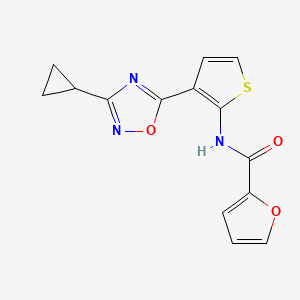

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide

Description

The compound N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide features a heterocyclic architecture combining a thiophene core, a 3-cyclopropyl-1,2,4-oxadiazole substituent, and a furan-2-carboxamide group. The cyclopropyl group on the oxadiazole ring likely enhances metabolic stability and lipophilicity, while the thiophene and furan moieties contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c18-12(10-2-1-6-19-10)16-14-9(5-7-21-14)13-15-11(17-20-13)8-3-4-8/h1-2,5-8H,3-4H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHDPKHKDRDZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction is carried out at ambient temperature and allows for the formation of the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as manganese dioxide (MnO2) to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: MnO2 in an organic solvent.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

Materials Science: Its heterocyclic components are useful in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors.

Biological Studies: The compound can be used to study the biological activity of 1,2,4-oxadiazole derivatives, which are known for their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations

Heterocyclic Core Variations: Replacement of 1,2,4-oxadiazole with 1,3,4-oxadiazole (Compound 2) or thiadiazole (Ev5) alters electronic density and binding affinity. For example, Compound 2’s 1,3,4-oxadiazole and hydroxyethoxy side chain confer DNA-binding capability .

Substituent Effects :

- The cyclopropyl group on the oxadiazole ring (Target Compound, Ev4) improves metabolic stability compared to linear alkyl chains .

- Piperidine-carboxamide (Ev4) vs. furan-carboxamide (Target Compound): Piperidine’s basic nitrogen may enhance solubility, whereas furan’s aromaticity favors planar interactions .

Functional Group Impact: The phenylsulfanylmethyl group in Ev5 increases steric bulk and hydrophobicity, which could influence membrane permeability .

Research Implications and Limitations

- Structural Insights : The SHELX software suite () is widely used for crystallographic analysis of such compounds, enabling precise determination of substituent effects on molecular conformation .

- Data Gaps : The absence of explicit pharmacological data for the target compound limits direct bioactivity comparisons. Further studies on binding affinity, solubility, and stability are needed.

- Building Block Utility : highlights the commercial availability of oxadiazole-thiophene fragments, underscoring their role as versatile intermediates in drug discovery .

Biological Activity

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropyl group, an oxadiazole moiety, and a thiophene ring. Its molecular formula is , with a molecular weight of approximately 288.33 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, related oxadiazole derivatives have shown effectiveness against drug-resistant Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 μg/mL to 2 μg/mL .

- Antitumor Effects : The structural components suggest potential antitumor activity. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound may also inhibit tumor growth through apoptosis or cell cycle arrest mechanisms.

- Enzyme Inhibition : The presence of the furan and thiophene rings may facilitate interactions with specific enzymes, potentially inhibiting their activity. Such interactions could be crucial for therapeutic applications targeting metabolic pathways in diseases like cancer or bacterial infections.

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the table below:

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|---|

| HSGN-94 | Antimicrobial | MRSA | 0.25 - 2 | |

| Compound 13 | Antitumor | A431 Cell Line | <1 | |

| Compound 22 | Antitumor | HT29 Cell Line | Variable |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of oxadiazole derivatives, N-(1,3,4-oxadiazol-2-yl)benzamides were shown to inhibit biofilm formation in MRSA and vancomycin-resistant Enterococci. This suggests that similar mechanisms may be applicable to this compound .

Case Study 2: Antitumor Activity

Research involving thiazole and oxadiazole derivatives has indicated that structural modifications can significantly enhance cytotoxicity against cancer cell lines. The incorporation of electron-withdrawing groups has been shown to improve activity against specific tumors . This insight could guide further investigations into the antitumor potential of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.